molecular formula C19H22ClNO2 B11170549 2-(4-chlorophenoxy)-2-methyl-N-[4-(propan-2-yl)phenyl]propanamide

2-(4-chlorophenoxy)-2-methyl-N-[4-(propan-2-yl)phenyl]propanamide

Cat. No.: B11170549
M. Wt: 331.8 g/mol
InChI Key: UHGWVLLFUBGUSQ-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-2-methyl-N-[4-(propan-2-yl)phenyl]propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenoxy group and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-[4-(propan-2-yl)phenyl]propanamide typically involves the reaction of 4-chlorophenol with 2-methyl-2-propanol in the presence of a base to form the intermediate 2-(4-chlorophenoxy)-2-methylpropanol. This intermediate is then reacted with 4-isopropylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-2-methyl-N-[4-(propan-2-yl)phenyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chlorophenoxy)-2-methyl-N-[4-(propan-2-yl)phenyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-[4-(propan-2-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenoxy)-2-methyl-N-[4-(propan-2-yl)phenyl]propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorophenoxy group and a propanamide group makes it versatile for various applications in different fields.

Properties

Molecular Formula

C19H22ClNO2

Molecular Weight

331.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-(4-propan-2-ylphenyl)propanamide

InChI

InChI=1S/C19H22ClNO2/c1-13(2)14-5-9-16(10-6-14)21-18(22)19(3,4)23-17-11-7-15(20)8-12-17/h5-13H,1-4H3,(H,21,22)

InChI Key

UHGWVLLFUBGUSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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